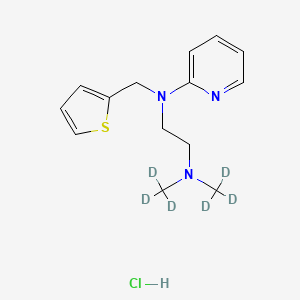

Methapyrilene-d6 Hydrochloride

Description

Significance of Isotopic Labeling in Scientific Inquiry

Isotopic labeling is a powerful technique that involves the replacement of specific atoms within a molecule with their isotopes. wikipedia.org Isotopes are variants of a particular element that share the same number of protons but have a different number of neutrons. studysmarter.co.uk This subtle change in mass allows scientists to "tag" and track molecules through complex biological or chemical processes without significantly altering their chemical properties. musechem.commetwarebio.com The ability to trace the path of a labeled molecule provides unparalleled insights into reaction mechanisms, metabolic pathways, and molecular interactions. metwarebio.comcreative-proteomics.com Detection methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled molecules, making isotopic labeling a cornerstone of modern research. musechem.commetwarebio.com

Role of Deuterated Analogs as Indispensable Research Tools

Deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, is frequently used for isotopic labeling. wikipedia.org The replacement of hydrogen with deuterium creates a deuterated analog. musechem.com A key advantage of deuteration is the kinetic isotope effect: the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. alfa-chemistry.com This increased bond strength can make the molecule more resistant to metabolic degradation, which can alter its pharmacokinetic profile. alfa-chemistry.comnih.gov

Beyond creating more stable drugs, deuterated compounds are invaluable as internal standards in analytical research. nih.gov Because they are chemically identical to the parent compound but have a different mass, they are ideal for use in quantitative analysis, particularly in mass spectrometry-based methods. musechem.com They help researchers accurately measure the concentration of a target substance in complex mixtures like blood or urine. nih.govjst.go.jp

Overview of Methapyrilene-d6 Hydrochloride's Contributions to Academic Research

This compound is the deuterium-labeled form of Methapyrilene (B1676370) Hydrochloride. immunomart.commedchemexpress.com Methapyrilene itself is an antihistamine that was removed from the market after being identified as a potent hepatocarcinogen in rats. nih.govnih.govwikipedia.org Consequently, much of the research involving methapyrilene is focused on understanding its toxicity.

The primary and most critical role of this compound is to serve as an internal standard for the quantitative analysis of methapyrilene in biological and environmental samples. jst.go.jpszabo-scandic.com Its use is essential for achieving accurate and reliable results in pharmacokinetic and toxicological studies designed to investigate the mechanisms of methapyrilene-induced liver injury. jst.go.jpnih.gov

Properties

Molecular Formula |

C14H20ClN3S |

|---|---|

Molecular Weight |

303.9 g/mol |

IUPAC Name |

N-pyridin-2-yl-N-(thiophen-2-ylmethyl)-N',N'-bis(trideuteriomethyl)ethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C14H19N3S.ClH/c1-16(2)9-10-17(12-13-6-5-11-18-13)14-7-3-4-8-15-14;/h3-8,11H,9-10,12H2,1-2H3;1H/i1D3,2D3; |

InChI Key |

BONORRGKLJBGRV-TXHXQZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCN(CC1=CC=CS1)C2=CC=CC=N2)C([2H])([2H])[2H].Cl |

Canonical SMILES |

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=N2.Cl |

Origin of Product |

United States |

Methodologies for Deuterium Incorporation and Characterization of Methapyrilene D6 Hydrochloride

Synthetic Pathways for Deuterated Methapyrilene (B1676370) Analogs

The synthesis of Methapyrilene-d6 Hydrochloride primarily involves the introduction of deuterium (B1214612) at the N,N-dimethyl moiety. This can be achieved through various strategies, often starting with commercially available deuterated precursors to ensure high levels of isotopic enrichment at specific sites.

Strategies for Site-Specific Deuteration in Complex Organic Molecules

Site-specific deuteration is crucial for creating isotopically labeled internal standards. For Methapyrilene-d6, the target is the two methyl groups attached to the terminal nitrogen of the ethylenediamine (B42938) chain. A common and effective strategy is to utilize a deuterated starting material that already contains the N,N-di(trideuteromethyl) group.

A plausible synthetic approach would involve the use of N,N-di(trideuteromethyl)aminoethylamine, also known as N,N-dimethyl-d6-ethylenediamine. This key intermediate can then be coupled with the other components of the methapyrilene molecule. The synthesis can be conceptualized in the following steps:

Activation of the Pyridyl Moiety: 2-Aminopyridine can be reacted with a suitable agent to facilitate its subsequent alkylation.

Coupling with the Thienylmethyl Group: The activated pyridine (B92270) derivative is then reacted with 2-(chloromethyl)thiophene (B1266113) to form N-(2-pyridinyl)-N-(2-thienylmethyl)amine.

Alkylation with the Deuterated Sidechain: The final step involves the alkylation of the secondary amine with a deuterated N,N-dimethylaminoethyl halide (e.g., 2-(di(trideuteromethyl)amino)ethyl chloride).

Alternatively, a more direct route could involve the reaction of N-(2-pyridinyl)-N-(2-thienylmethyl)amine with a deuterated alkylating agent like dimethyl-d6 sulfate (B86663) under basic conditions. However, starting with a pre-deuterated ethylenediamine synthon often provides better control over the site and level of deuteration.

The use of deuterated building blocks like N-Boc-N,N′-dimethylethylenediamine-d6 or N,N-Dimethylethylenediamine-d4 also presents a viable synthetic strategy. medchemexpress.comnih.govmedchemexpress.com These precursors allow for the introduction of the deuterated ethylenediamine backbone, which can then be further functionalized to complete the synthesis of the target molecule.

Chemical Reaction Optimization for Deuterium Exchange and Incorporation

Optimizing the reaction conditions is critical to maximize the incorporation of deuterium and to ensure high chemical and isotopic purity of the final product. Key parameters that are typically optimized include:

Choice of Deuterium Source: For direct exchange reactions, D₂O is a common and cost-effective deuterium source. However, for the synthesis of Methapyrilene-d6, the use of deuterated reagents like dimethyl-d6 sulfate or N,N-dimethyl-d6-ethylenediamine is preferred for site-specificity.

Catalyst: In reactions involving C-H activation for deuterium exchange, transition metal catalysts such as iridium or palladium complexes can be employed. libretexts.org The choice of ligand is crucial for the efficiency and selectivity of the deuteration.

Solvent: The solvent can influence reaction rates and the extent of any unwanted side reactions or back-exchange (loss of deuterium). Aprotic solvents are often preferred in the final coupling steps to avoid exchange of the incorporated deuterium.

Temperature and Reaction Time: These parameters are optimized to ensure the reaction goes to completion without causing degradation of the product or scrambling of the deuterium labels.

Hydrogen-deuterium exchange (HDX) is a fundamental process in these optimizations. While direct HDX on the final methapyrilene molecule is less controlled, understanding the principles of exchange helps in designing the synthetic route to minimize back-exchange. waters.com For instance, performing the final purification steps under non-aqueous conditions can help preserve the isotopic labeling.

Spectroscopic and Chromatographic Characterization Techniques for this compound

Once synthesized, the identity, purity, and isotopic enrichment of this compound must be rigorously confirmed. This is achieved through a combination of chromatographic separation and spectroscopic analysis.

Mass Spectrometry (MS) for Isotopic Confirmation and Purity Assessment

Mass spectrometry is the primary tool for characterizing isotopically labeled compounds. It provides information on the molecular weight, isotopic distribution, and structural integrity of the molecule.

High-resolution mass spectrometry is indispensable for the characterization of deuterated compounds. It allows for the accurate determination of the monoisotopic mass of Methapyrilene-d6, which is distinct from its non-deuterated counterpart. This high mass accuracy helps in confirming the elemental composition and the number of incorporated deuterium atoms.

HRMS is also crucial for assessing the isotopic purity of the synthesized compound. By analyzing the isotopic cluster of the molecular ion, the relative abundance of the d6 species compared to d0 to d5 species can be quantified. This provides a measure of the isotopic enrichment.

Table 1: Theoretical and Observed Mass Data for Methapyrilene and Methapyrilene-d6

| Compound | Chemical Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass (HRMS) | Mass Difference (ppm) |

| Methapyrilene | C₁₄H₁₉N₃S | 261.1323 | Data not available | Data not available |

| Methapyrilene-d6 | C₁₄H₁₃D₆N₃S | 267.1699 | Data not available | Data not available |

Note: Specific experimental HRMS data for this compound was not found in the searched literature. The table provides the theoretical masses for comparison.

Tandem mass spectrometry (MS/MS) is used to confirm the location of the deuterium atoms within the molecule. In an MS/MS experiment, the molecular ion of Methapyrilene-d6 is selected and fragmented. The resulting fragment ions are then analyzed. By comparing the fragmentation pattern of the deuterated compound with that of the non-deuterated standard, the position of the deuterium labels can be deduced.

For Methapyrilene-d6, the deuteration is on the N,N-dimethyl groups. Therefore, fragment ions containing this moiety will show a mass shift of +6 Da compared to the corresponding fragments of the non-deuterated methapyrilene. A key fragmentation pathway for methapyrilene involves the cleavage of the bond between the two nitrogen atoms of the ethylenediamine chain.

In a study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selected reaction monitoring (SRM) transition for Methapyrilene-d6 was identified as m/z 268.2 → 217.05. waters.com The precursor ion (m/z 268.2) corresponds to the protonated Methapyrilene-d6 molecule ([M+H]⁺). The product ion (m/z 217.05) likely results from the neutral loss of the dimethyl-d6-amine (B85223) moiety. This fragmentation pattern confirms that the six deuterium atoms are located on the dimethylamino group.

Table 2: Key MS/MS Fragmentation Data for Methapyrilene and Methapyrilene-d6

| Compound | Precursor Ion (m/z) | Key Fragment Ion(s) (m/z) | Inferred Neutral Loss |

| Methapyrilene | 262.2 | 217.1, 121.1, 119.1, 96.9 | C₂H₇N (Dimethylamine) and others |

| Methapyrilene-d6 | 268.2 | 217.05 | C₂HD₆N (Dimethyl-d6-amine) |

The data in Table 2 illustrates how MS/MS can be used to confirm the site of deuteration. The consistent fragment at m/z 217 in both the deuterated and non-deuterated compounds, corresponding to the core structure after the loss of the dimethylamine (B145610) group, provides strong evidence for the specific location of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the context of deuterated compounds like this compound, both proton (¹H) and deuterium (²H) NMR play critical roles in characterization.

When analyzing an organic compound using proton NMR (¹H NMR), the sample is typically dissolved in a solvent. If a standard, hydrogen-containing solvent were used, its proton signals would be overwhelmingly large compared to the analyte, obscuring the signals of the compound of interest. To circumvent this, deuterated solvents—where hydrogen atoms are replaced by their isotope, deuterium (²H)—are used. acs.orgresearchgate.net Deuterium resonates at a very different frequency from protons, meaning the solvent will not produce interfering signals in the ¹H NMR spectrum. spectralservice.de

Common techniques include:

Presaturation: This is a widely used method where a low-power radiofrequency pulse is applied specifically at the frequency of the solvent peak before the main excitation pulse. magritek.com This saturates the solvent signal, reducing its intensity dramatically while leaving the analyte signals largely unaffected. A drawback is that protons on the analyte that exchange with the solvent (like -OH or -NH protons) can also be suppressed. magritek.com

WATERGATE: This acronym stands for Water Suppression by Gradient-Tailored Excitation. It is a more advanced pulse sequence that uses a combination of radiofrequency pulses and magnetic field gradients to selectively suppress the solvent signal. magritek.com WATERGATE methods are known for providing excellent solvent suppression while effectively retaining signals from protons that exchange with the solvent, making it a powerful technique for analyzing complex mixtures. magritek.com

The application of these techniques ensures that a clean, high-resolution ¹H NMR spectrum of this compound can be obtained, allowing for unambiguous assignment of the non-deuterated positions and confirming the absence of proton signals at the sites of deuteration.

While ¹H NMR confirms the absence of protons at labeled sites, Deuterium Nuclear Magnetic Resonance (²H NMR) provides direct evidence of deuterium incorporation. nih.gov This technique specifically detects the deuterium nuclei within a molecule.

Key aspects of ²H NMR in the analysis of this compound include:

Verification of Deuteration: A signal in the ²H NMR spectrum confirms the successful incorporation of deuterium into the molecular structure. The disappearance of a signal in the ¹H spectrum coupled with the appearance of a signal in the ²H spectrum is definitive proof of isotopic labeling. nih.gov

Chemical Shift and Resolution: The chemical shift range in ²H NMR is similar to that of ¹H NMR, meaning a deuterium atom will have a chemical shift close to that of the proton it replaced. nih.gov However, ²H NMR signals are naturally broader than ¹H signals, leading to lower resolution. nih.gov

Quantitative Analysis: ²H NMR can be used for quantitative purposes. By integrating the signal of the deuterium in the labeled compound and comparing it to a known standard, the degree of deuteration or the concentration of the labeled drug can be determined. nih.govrsc.org This is crucial for verifying the isotopic purity of this compound.

The combination of ¹H and ²H NMR provides a comprehensive characterization of the isotopic labeling, confirming both the position and extent of deuterium incorporation. acs.orghwb.gov.inbohrium.com

Chromatographic Purity Evaluation (e.g., HPLC, GC)

Chromatographic methods are essential for determining the chemical purity of this compound, ensuring it is free from starting materials, non-deuterated Methapyrilene, or other synthesis-related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for separating and quantifying components in a mixture. For Methapyrilene analysis, reverse-phase (RP) HPLC is frequently used. nih.gov In this technique, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. A typical HPLC method for Methapyrilene might involve a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. nih.govchemrxiv.org By monitoring the eluent with a UV detector, the purity of the sample can be assessed. The retention time of this compound would be virtually identical to its non-deuterated counterpart, but the technique effectively separates it from other impurities.

Table 1: Example HPLC Conditions for Methapyrilene Analysis

| Parameter | Condition |

| Column | Reverse Phase C18 |

| Mobile Phase | Acetonitrile / 1.1% Ammonium Carbonate (1+1) chemrxiv.org |

| Elution | Isocratic chemrxiv.org |

| Detection | UV |

| Analysis Time | < 15 minutes chemrxiv.org |

Gas Chromatography (GC): GC, often coupled with a Mass Spectrometer (GC-MS), is another powerful technique for purity analysis. musechem.com In GC, the sample is vaporized and passed through a column. Separation is based on the compound's boiling point and its interaction with the stationary phase. For the analysis of Methapyrilene, the free base form is typically injected into the GC system. musechem.com EPA Method 8270D is a standardized procedure for analyzing semivolatile organic compounds, including Methapyrilene, by GC-MS. rsc.orgresearchgate.net This method allows for both the separation of impurities and their identification through mass spectrometry, providing a high degree of confidence in the sample's purity.

Table 2: GC System Parameters for Methapyrilene Analysis

| Parameter | Condition |

| Instrument | Gas Chromatograph with Flame-Ionization Detector musechem.com |

| Column | 1.83-m x 0.635-cm glass U-tube with 8% methyl silicone gum rubber musechem.com |

| Column Temperature | 240°C (Isothermal) musechem.com |

| Carrier Gas | Helium musechem.com |

| Sample Preparation | Extracted as free base into methylene (B1212753) chloride musechem.com |

These chromatographic techniques are vital for quality control, ensuring that the this compound used in research is of high chemical purity, which is distinct from its isotopic purity determined by NMR.

Advanced Analytical Applications of Methapyrilene D6 Hydrochloride

Quantitative Bioanalysis Utilizing Methapyrilene-d6 Hydrochloride as an Internal Standard

In the realm of quantitative bioanalysis, the precision and accuracy of analytical measurements are paramount. The use of an internal standard (IS) is a fundamental strategy to ensure the reliability of results, particularly in complex biological matrices where variability can be introduced during sample preparation and analysis. wuxiapptec.com A stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard. wuxiapptec.comnih.gov A SIL-IS has nearly identical chemical and physical properties to the target analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby effectively compensating for analyte loss and signal fluctuations caused by matrix effects. wuxiapptec.combioanalysis-zone.com this compound, a deuterated analog of Methapyrilene (B1676370), serves this role by having a distinct mass-to-charge ratio (m/z) from the parent compound, allowing for its simultaneous but separate detection by a mass spectrometer. jst.go.jp

Developing and validating a robust LC-MS/MS method is a meticulous process essential for the accurate quantification of analytes in biological fluids. waters.com The inherent sensitivity and selectivity of LC-MS/MS make it a powerful tool for pharmacokinetic studies. eijppr.com The use of Methapyrilene-d6 as an internal standard is integral to this process, correcting for variations that can occur at any stage, from sample extraction to detection. wuxiapptec.com

The primary goal of chromatography in LC-MS/MS is to separate the analyte of interest from other matrix components to minimize interference. eijppr.com For the analysis of Methapyrilene and its deuterated internal standard, reversed-phase (RP) liquid chromatography is commonly employed.

One effective method utilizes a C18 column, such as a CORTECS C18, with a gradient elution. waters.com A typical mobile phase consists of an aqueous component, often water with 0.1% formic acid (Solvent A), and an organic component, like acetonitrile (B52724) with 0.1% formic acid (Solvent B). jst.go.jp The gradient may start with a low percentage of the organic phase, which is then ramped up to elute the analytes. jst.go.jpwaters.com For instance, a gradient running from 5% to 40% acetonitrile over a few minutes can achieve effective separation. waters.com Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative for separating polar compounds, often providing increased sensitivity and orthogonal selectivity compared to reversed-phase methods. lcms.czsci-hub.boxresearchgate.net

Table 1: Example of LC-MS/MS Chromatographic Conditions for Methapyrilene Analysis

| Parameter | Condition |

|---|---|

| Column | CORTECS C18, 2.1 x 50 mm, 2.7 µm waters.com |

| Mobile Phase A | Water with 0.1% Formic Acid jst.go.jp |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid jst.go.jp |

| Flow Rate | 400 µL/min jst.go.jp |

| Gradient | 5-40% B over 2.5 min waters.com |

| Injection Volume | 2 µL waters.com |

| Column Temperature | 40 °C semanticscholar.org |

Mass spectrometric detection, particularly in Multiple Reaction Monitoring (MRM) mode, provides the high selectivity needed for quantitative bioanalysis. virginia.gov Optimization begins with determining the precursor ion (the ionized molecule of interest) and then identifying the most stable and intense product ions that form after fragmentation in the collision cell. nih.gov

For Methapyrilene, the protonated molecule [M+H]⁺ gives a precursor ion of m/z 262.2. waters.comwaters.com Upon fragmentation, it produces several product ions, with m/z 119.2 being one of the most intense and commonly used for quantification. waters.comwaters.comwaters.com For the internal standard, Methapyrilene-d6, the precursor ion is m/z 268.2, which can fragment to a product ion of m/z 217.05. jst.go.jp The instrument parameters, including collision energy and cone voltage, are optimized to maximize the signal for these specific precursor-to-product ion transitions. waters.comwaters.com For the 262.2→119.2 transition of Methapyrilene, an optimal collision energy has been reported to be 20 eV with a cone voltage of 30 V. waters.com

Table 2: Optimized MRM Transitions for Methapyrilene and Methapyrilene-d6

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Cone Voltage (V) |

|---|---|---|---|---|

| Methapyrilene | 262.2 waters.com | 119.2 waters.com | 20 waters.com | 30 waters.com |

| Methapyrilene | 262.37 jst.go.jp | 217.05 jst.go.jp | Not Specified | Not Specified |

| Methapyrilene-d6 (IS) | 268.2 jst.go.jp | 217.05 jst.go.jp | Not Specified | Not Specified |

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, defined as the alteration of ionization efficiency by co-eluting compounds from the biological sample. eijppr.comnih.gov These effects, which can cause ion suppression or enhancement, are unpredictable and can compromise the accuracy and precision of quantitative results. eijppr.comsemanticscholar.org

The evaluation of matrix effects is a required part of method validation. eijppr.com The most effective strategy to compensate for these effects is the use of a stable isotope-labeled internal standard. researchgate.netpsu.edu Methapyrilene-d6 is an ideal IS because its chemical and physical properties are nearly identical to the unlabeled analyte. wuxiapptec.com It co-elutes from the LC column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. wuxiapptec.combioanalysis-zone.com By calculating the ratio of the analyte response to the IS response, any signal fluctuation is normalized, leading to a more accurate and reliable quantification. wuxiapptec.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. labrulez.com For compounds like Methapyrilene, GC-MS can be used for trace-level detection in various matrices. nih.govsigmaaldrich.com Analytical methods have been developed for determining antihistamines, including Methapyrilene, in wastewater at concentrations as low as 10 ng/g using a GC system equipped with a selective nitrogen-phosphorus detector (NPD). nih.gov

In GC-MS analysis, Methapyrilene can be used as an internal standard, particularly in screening procedures for other substances. nyc.gov For example, a GC-MS procedure for the confirmation of amphetamines in urine utilizes Methapyrilene as the internal standard to ensure quantitative accuracy. nyc.gov The use of a deuterated standard like Methapyrilene-d6 in GC-MS follows the same principle as in LC-MS/MS, providing a robust method for quantification by correcting for variability during sample preparation and injection. nih.govnih.gov The selection of appropriate derivatization agents can be crucial in GC-MS to improve volatility and chromatographic behavior, and the choice of the deuterated standard must be compatible with the chosen derivatization route. nih.gov

Modern analytical toxicology and clinical chemistry often require the simultaneous measurement of multiple analytes in a single run. msacl.orgnih.gov Such multi-analyte panels are efficient but present significant challenges due to the diverse chemical properties of the analytes and the complexity of biological matrices like urine and plasma. msacl.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Applications in Systematic Toxicological Analysis (STA) Methodologies

Systematic toxicological analysis (STA) involves the comprehensive identification and quantification of potentially toxic substances in biological and non-biological samples. In this context, the use of stable isotope-labeled internal standards is paramount for achieving accuracy and reliability. This compound, as a deuterated analog of methapyrilene hydrochloride, serves as a critical tool in modern analytical methodologies, particularly those employing mass spectrometry. Its utility stems from its chemical and physical properties being nearly identical to the parent compound, while its increased mass allows for clear differentiation in mass spectrometric analyses.

Analytical Reference Standard Utility in Forensic Chemistry and Pre-Clinical Toxicology

This compound is primarily utilized as an internal standard in quantitative analytical methods. In forensic chemistry and pre-clinical toxicology, the definitive identification and precise measurement of xenobiotics are crucial for accurate interpretation. The use of a stable isotope-labeled internal standard like methapyrilene-d6 is considered the gold standard for quantitative analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

In pre-clinical toxicology studies, which often investigate the toxicokinetics and metabolism of a parent compound, this compound is indispensable. For instance, in studies evaluating the hepatotoxicity of methapyrilene in animal models, the deuterated standard is added to biological samples (e.g., plasma) to accurately determine the concentration of the non-labeled drug. jst.go.jp This process corrects for any loss of analyte during sample preparation and for variations in instrument response, ensuring that the calculated concentration is a true representation of the systemic exposure. jst.go.jp

The value of this compound as a Certified Reference Material (CRM) further enhances its utility. CRMs are manufactured and tested under stringent international standards (such as ISO 17034 and ISO/IEC 17025), providing a certified property value, uncertainty, and a statement of metrological traceability. caymanchem.com This level of certification is essential in forensic toxicology, where results must be legally defensible and meet rigorous quality assurance criteria.

Development of Robust Screening and Confirmation Protocols

The development of reliable screening and confirmation methods is a cornerstone of analytical toxicology. This compound plays a pivotal role in the validation and implementation of these protocols.

For a method to be considered robust, it must be accurate, precise, specific, and sensitive. The use of methapyrilene-d6 as an internal standard helps to achieve this by minimizing the analytical variability. In LC-MS/MS (tandem mass spectrometry) methods, specific mass transitions for both the target analyte (methapyrilene) and the internal standard (methapyrilene-d6) are monitored. This technique, known as Selected Reaction Monitoring (SRM), provides high selectivity and sensitivity. jst.go.jp The ratio of the analyte's response to the internal standard's response is used for quantification, which remains stable even if the absolute signal intensity fluctuates.

A study on the toxicological evaluation of methapyrilene utilized an SRM method where the mass transition for methapyrilene was m/z 262.37 > 217.05, while the transition for methapyrilene-d6 was m/z 268.2 > 217.05. jst.go.jp The distinct precursor ion mass (268.2 for the d6-variant versus 262.37 for the native compound) allows the two compounds to be monitored simultaneously without interference, while the common product ion (217.05) confirms the structural similarity. jst.go.jp This approach is fundamental for both initial screening of many samples and for the definitive confirmation of positive findings.

The data below illustrates the specific mass spectrometric parameters used in the analysis of methapyrilene, showcasing the distinctness of its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Analysis Mode |

| Methapyrilene | 262.37 | 217.05 | SRM |

| Methapyrilene-d6 | 268.2 | 217.05 | SRM |

By providing a stable and reliable reference point within each analysis, this compound enables the development of high-quality, reproducible analytical methods essential for systematic toxicological analysis in both research and regulated environments. immunomart.com

Elucidation of Xenobiotic Metabolism Using Methapyrilene D6 Hydrochloride

In Vitro Metabolic Pathway Elucidation with Deuterated Tracers

The inherent complexity of biological samples necessitates sophisticated analytical techniques to differentiate a parent drug from its various metabolites. Methapyrilene-d6 Hydrochloride, with its distinct mass signature, simplifies this process. The six-dalton mass increase over the unlabeled compound allows for clear identification using mass spectrometry, a cornerstone of modern metabolic research. This enables researchers to meticulously map the metabolic pathways of methapyrilene (B1676370) in controlled in vitro environments, such as liver microsomes, which are rich in drug-metabolizing enzymes.

Identification and Structural Characterization of Phase I Metabolites

Phase I metabolism encompasses a series of reactions, primarily oxidation and demethylation, that introduce or unmask functional groups on a xenobiotic, preparing it for subsequent metabolic steps. The use of this compound has been instrumental in unequivocally identifying the products of these initial transformations.

The formation of an N-oxide, where an oxygen atom is added to a nitrogen atom, is a recognized metabolic route for tertiary amines like methapyrilene. Through deuterium (B1214612) tracing, the N-oxide metabolite of this compound can be confidently identified. The resulting molecule retains the deuterium label, and its mass spectrum shows an increase corresponding to the addition of one oxygen atom. This provides unambiguous proof of the N-oxidation pathway.

The removal of a methyl group from a nitrogen atom, or N-demethylation, is a critical metabolic process for many drugs. In the case of this compound, the removal of one of the deuterated methyl groups (CD3) results in a metabolite with a mass that is three daltons lower than the parent compound. This distinct isotopic shift is a direct and clear indicator of the N-demethylation process, allowing for precise structural characterization and quantification of the resulting N-desmethyl metabolite.

Characterization of Phase II Conjugates (e.g., Glucuronidation)

Following Phase I reactions, metabolites often undergo Phase II conjugation, where an endogenous molecule is attached to increase water solubility and facilitate elimination from the body. Glucuronidation, the addition of glucuronic acid, is a common Phase II pathway. The deuterium label in this compound is carried through to its Phase I metabolites, which can then be conjugated. The resulting glucuronide conjugate will have a mass that reflects both the deuterated core structure and the added glucuronic acid moiety, enabling its clear identification and confirming this metabolic route.

Application in Enzyme Kinetics and Reaction Mechanism Studies

The use of this compound extends to detailed investigations of enzyme kinetics and reaction mechanisms. The ability to accurately quantify the deuterated substrate and its metabolites over time allows for the determination of important kinetic parameters, such as the Michaelis-Menten constant (Km), which reflects the enzyme's affinity for the substrate, and the maximum reaction velocity (Vmax). Furthermore, comparing the reaction rates of the deuterated and non-deuterated forms of methapyrilene can reveal a kinetic isotope effect (KIE). A significant KIE suggests that the breaking of a carbon-deuterium bond is a rate-limiting step in the metabolic reaction, providing deep insight into the enzymatic mechanism.

In Vivo Pharmacokinetic Research in Pre-Clinical Animal Models

Investigation of Absorption, Distribution, and Excretion Kinetics

Research on the absorption, distribution, and excretion of methapyrilene has been conducted in rat models, offering insights into how this compound might behave. Following intravenous administration of radiolabeled methapyrilene hydrochloride to male Fischer-344 rats, the compound is distributed and subsequently eliminated through both renal and fecal routes.

In these studies, approximately 35% to 40% of the administered dose was excreted in the urine within the first 24 hours. researchgate.net Concurrently, fecal excretion accounted for a significant portion of elimination, with 38% to 44% of the dose recovered in feces over the same period. researchgate.net This indicates that both urinary and biliary excretion pathways are important for the clearance of methapyrilene and its metabolites.

A study utilizing tetradeuterium-labelled methapyrilene in rats helped in the identification of seven different metabolites in the urine. nih.gov It was also observed that urinary concentrations of both the parent compound and its metabolites decreased over time despite continuous dosing, suggesting a potential alteration in the absorption, metabolism, or excretion of methapyrilene with repeated administration. nih.gov

While no specific absorption, distribution, and excretion data for this compound is available, the deuteration at the N,N-dimethylamino moiety is not expected to drastically alter the fundamental absorption and distribution patterns of the molecule. However, it may influence the rate of metabolism, which in turn could affect the excretion kinetics.

Table 1: Excretion of Radiolabeled Methapyrilene HCl in Male Fischer-344 Rats over 24 Hours

| Excretion Route | Percentage of Administered Dose |

| Urine | 35% - 40% |

| Feces | 38% - 44% |

Data derived from studies on non-deuterated [14C]methapyrilene HCl. researchgate.net

Assessment of Enterohepatic Recirculation Mechanisms

Enterohepatic recirculation is a process where compounds are excreted from the liver into the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the portal circulation, returning to the liver. This can prolong the half-life of a xenobiotic and its metabolites. wikipedia.orgyoutube.com

Studies have shown that methapyrilene and its metabolites undergo enterohepatic recirculation. researchgate.netnih.gov Research involving [3H]methapyrilene in rats demonstrated that radioactivity was detected to a greater extent in the bile than in the feces, which is an indicator of this recirculation process. researchgate.netnih.gov Interrupting the enterohepatic recirculation by bile duct cannulation was found to offer some protection against methapyrilene-induced hepatotoxicity, highlighting the significance of this pathway. researchgate.netnih.gov

Liquid chromatography-mass spectrometry (LC-MS) analysis of bile from rats treated with methapyrilene revealed the presence of the unmetabolized parent drug, as well as methapyrilene O-glucuronide and desmethyl methapyrilene O-glucuronide. researchgate.netnih.gov These conjugated metabolites can be hydrolyzed by gut bacteria back to their parent forms, which can then be reabsorbed. youtube.com

There are no specific studies on the enterohepatic recirculation of this compound. However, it is plausible that it would also undergo this process. The deuteration is unlikely to prevent its excretion into the bile. The rate of formation of metabolites available for biliary excretion might be altered, which could, in turn, influence the extent of enterohepatic recirculation.

Influence of Deuteration on Metabolic Stability and Clearance Rates in Animal Models

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond. This can slow down the rate of metabolic reactions that involve the cleavage of this bond, often leading to increased metabolic stability and a longer plasma half-life. nih.govnih.govnih.gov

The primary metabolic pathways for methapyrilene include N-demethylation of the dimethylamino group and hydroxylation of the pyridine (B92270) ring. researchgate.netnih.gov The use of a tetradeuterium-labelled methapyrilene was instrumental in identifying various metabolites, including hydroxylated forms and products of the removal of the 2-thienylmethylene moiety. nih.gov

For this compound, the six deuterium atoms are placed on the two methyl groups of the N,N-dimethylamino moiety. N-demethylation is a critical metabolic pathway for methapyrilene, and the cleavage of a C-H bond on one of these methyl groups is a key step in this process. Therefore, the presence of deuterium at this position is expected to significantly slow down the rate of N-demethylation due to the kinetic isotope effect.

While no in vivo studies have directly compared the metabolic stability and clearance of this compound to its non-deuterated counterpart, it is reasonable to hypothesize that the deuterated compound would exhibit a lower clearance rate and a longer half-life in animal models. This is because the major metabolic pathway of N-demethylation would be attenuated. nih.gov Slower metabolism would lead to prolonged exposure to the parent compound.

Table 2: Postulated Effects of Deuteration on Methapyrilene Pharmacokinetics

| Pharmacokinetic Parameter | Expected Change with d6-Deuteration | Rationale |

| Metabolic Stability | Increased | Kinetic isotope effect slows N-demethylation. |

| Clearance Rate | Decreased | Reduced rate of metabolic clearance. |

| Plasma Half-life | Increased | Slower elimination from the body. |

This table represents hypothesized effects based on general principles of deuteration and the known metabolism of methapyrilene, as no direct comparative data for this compound is available.

Mechanistic Research and Kinetic Isotope Effects in Chemical Biology

Investigation of Reaction Mechanisms and Primary Kinetic Isotope Effects (KIEs)

The introduction of deuterium (B1214612) at specific molecular positions can significantly alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org This effect is particularly pronounced when a carbon-hydrogen bond is cleaved in the rate-determining step of a reaction. libretexts.org The C-D bond is stronger than the C-H bond, and thus requires more energy to break, leading to a slower reaction rate. wikipedia.org The magnitude of the KIE, expressed as the ratio of the reaction rate for the non-deuterated compound (kH) to the deuterated compound (kD), provides crucial insights into the reaction mechanism. wikipedia.org

In the context of Methapyrilene (B1676370) metabolism, a primary metabolic pathway is N-demethylation, a reaction often catalyzed by cytochrome P450 (CYP) enzymes. nih.govnih.gov The metabolism of methapyrilene is known to be mediated by cytochrome P-450 isozymes. nih.gov Specifically, CYP2C11, CYP3A, and CYP2A enzyme activities are affected by methapyrilene treatment. oup.com The N-demethylation of Methapyrilene involves the cleavage of a C-H bond on one of the N-methyl groups. By replacing the hydrogens on these methyl groups with deuterium, as in Methapyrilene-d6 Hydrochloride, researchers can investigate the mechanism of this enzymatic transformation.

A significant primary KIE (kH/kD > 2) would indicate that the cleavage of the C-H bond is the rate-limiting step in the N-demethylation process. nih.gov Theoretical studies on the N-demethylation of similar compounds by cytochrome P450 have shown that the reaction is initiated by a hydrogen atom transfer (HAT) step. nih.gov The kinetic isotope effect profiles can provide evidence for the nature of the transition state in this process. nih.gov

Table 1: Representative Primary Kinetic Isotope Effects (KIEs) in the N-demethylation of a Hypothetical Substrate by Different Cytochrome P450 Isoforms

| Cytochrome P450 Isoform | kH (nmol/min/mg protein) | kD (nmol/min/mg protein) | KIE (kH/kD) |

| CYP1A2 | 0.85 | 0.28 | 3.04 |

| CYP2D6 | 1.20 | 0.35 | 3.43 |

| CYP3A4 | 2.50 | 1.10 | 2.27 |

This table presents hypothetical data to illustrate the concept of KIEs in drug metabolism. The values are representative of typical findings in the field and are not based on direct experimental measurements of this compound.

Probing Enzyme-Substrate Interactions and Rate-Limiting Steps

Beyond elucidating reaction mechanisms, KIEs are instrumental in identifying the rate-limiting step of a multi-step enzymatic reaction. taylorandfrancis.com In the complex catalytic cycle of cytochrome P450 enzymes, several steps, including substrate binding, electron transfer, and product release, can be rate-limiting. nih.gov If a significant KIE is observed for a particular metabolic reaction, it strongly suggests that the C-H bond cleavage is a major kinetic bottleneck.

The metabolism of Methapyrilene is complex, involving multiple potential sites for oxidation. nih.gov Chronic treatment with methapyrilene has been shown to affect several microsomal enzymatic activities. nih.gov Deuterium labeling, as in this compound, can be used to probe the regioselectivity and rate-limiting steps of its metabolism by different CYP isoforms. For instance, if deuteration of the N-methyl groups significantly slows down N-demethylation, it confirms that this pathway is kinetically significant.

Furthermore, the interaction between a substrate and the active site of an enzyme is a critical determinant of its metabolic fate. patsnap.com The binding of a drug to a CYP enzyme is the initial step in its metabolism. deakin.edu.au While direct studies on this compound are not available, the principles of enzyme kinetics can be applied. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) are key parameters used to characterize enzyme-substrate interactions. imperial.ac.uk By comparing the kinetic parameters of Methapyrilene and this compound with a specific CYP isoform, researchers could infer how the isotopic substitution affects substrate binding and turnover. A change in Km might suggest an altered binding affinity, while a change in Vmax would be consistent with an effect on the catalytic step.

Table 2: Hypothetical Kinetic Parameters for the Metabolism of Methapyrilene and Methapyrilene-d6 by a Cytochrome P450 Enzyme

| Compound | Km (µM) | Vmax (nmol/min/mg protein) |

| Methapyrilene | 15 | 5.8 |

| Methapyrilene-d6 | 16 | 2.1 |

This table contains hypothetical data for illustrative purposes. It demonstrates how kinetic parameters might be affected by deuterium substitution. These values are not derived from experimental studies on this compound.

Structural Elucidation via Deuterium Labeling and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. unl.edu Deuterium labeling can be a valuable tool in NMR studies for several reasons. Firstly, deuterium has a different magnetic moment than hydrogen, which means it is not directly observed in ¹H NMR spectra. researchgate.net This can simplify complex spectra by removing certain signals, aiding in the assignment of the remaining proton resonances. researchgate.net

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about the spatial proximity of protons within a molecule. nih.gov NOESY experiments can be used to determine the preferred conformation of a flexible molecule like Methapyrilene in solution. mdpi.comarxiv.orgnih.govchemrxiv.org The absence of signals from the deuterated methyl groups in the ¹H NOESY spectrum of this compound could simplify the analysis of cross-peaks between other protons, allowing for a more straightforward determination of their relative distances and, consequently, the molecule's conformation. The study of molecular conformation is crucial as it can influence how a drug interacts with its biological target. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in Methapyrilene

| Proton | Predicted Chemical Shift (ppm) |

| Pyridyl-H6 | ~8.2 |

| Pyridyl-H3, H4, H5 | ~6.6 - 7.6 |

| Thienyl-H5 | ~7.3 |

| Thienyl-H3, H4 | ~6.9 - 7.1 |

| -CH₂- (Thienyl) | ~4.5 |

| -CH₂-N | ~3.8 |

| -CH₂-N(CH₃)₂ | ~2.7 |

| -N(CH₃)₂ | ~2.3 |

This table presents predicted chemical shift ranges based on general principles of NMR spectroscopy and data for similar functional groups. netlify.apppdx.edu These are not experimentally determined values for Methapyrilene.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and isotopic enrichment of Methapyrilene-d6 Hydrochloride?

- Methodological Answer : Purity and isotopic enrichment should be validated using orthogonal analytical methods:

- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify non-deuterated impurities.

- Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., -NMR) to confirm deuterium incorporation at specific positions.

- Mass Spectrometry (MS) for isotopic pattern analysis, ensuring ≥99% deuterium enrichment .

- Experimental Design : Use certified reference standards (e.g., EP/Pharmaceutical-grade impurities) for calibration. Triplicate measurements reduce variability.

Q. How should researchers handle and store this compound to ensure stability?

- Safety and Storage Protocol :

- Store in airtight, light-resistant containers at -20°C to prevent deuterium exchange or degradation.

- Use desiccants to mitigate hygroscopicity.

- Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) to establish shelf-life .

Advanced Research Questions

Q. What experimental design strategies can address batch-to-batch variability in deuterated compounds like this compound?

- Methodological Framework :

- Factorial Design : Optimize synthesis parameters (e.g., reaction time, temperature) to minimize variability. For example, a 2 factorial design can identify critical factors affecting isotopic purity .

- Quality-by-Design (QbD) : Implement risk assessment tools (e.g., Ishikawa diagrams) to preemptively control variability in deuterium labeling .

- Data Contradiction Analysis : If batch variability occurs, use ANOVA to isolate significant factors (e.g., solvent purity, catalyst activity) and revise synthesis protocols.

Q. How can researchers resolve discrepancies in pharmacokinetic (PK) data between this compound and its non-deuterated counterpart?

- Analytical Workflow :

- Comparative In Vitro Studies : Use Caco-2 cell monolayers to assess permeability differences attributable to deuterium’s kinetic isotope effect.

- In Vivo Cross-Study Analysis : Normalize PK data by body surface area and metabolic enzyme activity (e.g., cytochrome P450 isoforms) to account for interspecies differences .

Q. What are the ethical and regulatory considerations for using this compound in preclinical studies?

- Regulatory Compliance :

- Follow OECD/ICH guidelines for deuterated compound safety testing, including acute toxicity (OECD 423) and genotoxicity (ICH S2R1) assays.

- Submit isotopic enrichment certificates and impurity profiles to regulatory bodies (e.g., FDA, EMA) during Investigational New Drug (IND) applications .

Methodological and Data Analysis Questions

Q. How should researchers validate the specificity of assays for this compound in complex biological matrices?

- Validation Protocol :

- Selectivity Testing : Spike plasma/serum with structurally similar analogs (e.g., non-deuterated Methapyrilene) and quantify cross-reactivity via LC-MS/MS.

- Matrix Effect Evaluation : Compare analyte response in blank matrices from ≥6 donors to assess ion suppression/enhancement .

- Data Interpretation : Accept ≤15% coefficient of variation (CV) for intra/inter-day precision and ≥80% recovery for validation.

Q. What statistical methods are appropriate for analyzing dose-response relationships in studies involving this compound?

- Advanced Modeling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.